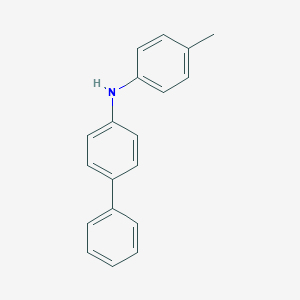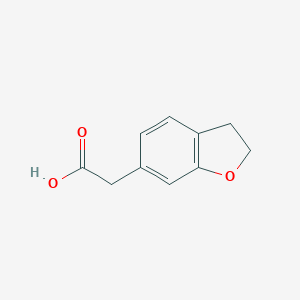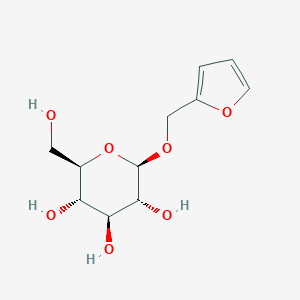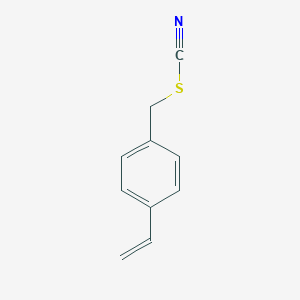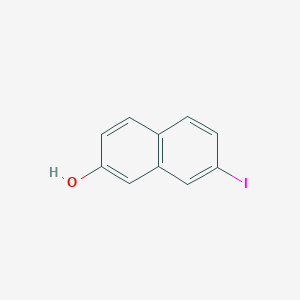![molecular formula C19H17NO3 B170597 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl CAS No. 104357-57-5](/img/structure/B170597.png)
4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a biphenyl derivative with a cyano group and an acrylate ester group, making it a versatile compound in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl typically involves the reaction of 4-cyano-4’-hydroxybiphenyl with 3-chloropropyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl .
Análisis De Reacciones Químicas
Types of Reactions
4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl undergoes various chemical reactions, including:
Polymerization: The acrylate group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Major Products
Substituted Derivatives:
Aplicaciones Científicas De Investigación
4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl has a wide range of applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) and other optoelectronic devices due to its unique optical properties.
Polymer Chemistry: Serves as a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of high-performance coatings, adhesives, and other specialty materials.
Mecanismo De Acción
The mechanism of action of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is primarily related to its ability to undergo polymerization and substitution reactions. The acrylate group allows for radical polymerization, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting polymers. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Another biphenyl derivative with a cyano group, commonly used in liquid crystal applications.
4-Cyano-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of an acrylate ester, used in organic synthesis and material science.
Uniqueness
4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is unique due to the presence of both a cyano group and an acrylate ester group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound in various scientific fields .
Propiedades
IUPAC Name |
3-[4-(4-cyanophenyl)phenoxy]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-19(21)23-13-3-12-22-18-10-8-17(9-11-18)16-6-4-15(14-20)5-7-16/h2,4-11H,1,3,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJYBHOBTUCGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104357-58-6 |
Source


|
| Record name | 2-Propenoic acid, 3-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104357-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
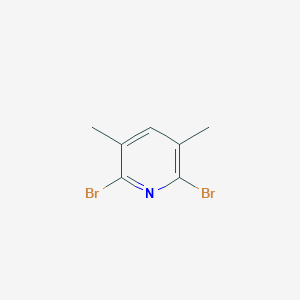
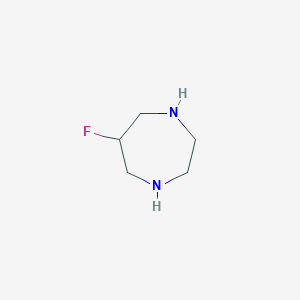
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)
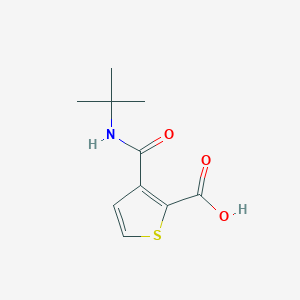
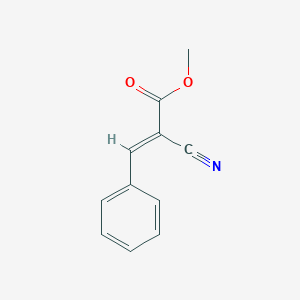
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)

